A Comprehensive Technical Guide to (2-Chloro-4,6-difluorophenyl)boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Reactions
A Comprehensive Technical Guide to (2-Chloro-4,6-difluorophenyl)boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-4,6-difluorophenyl)boronic acid, bearing the CAS number 1373393-48-6, has emerged as a pivotal building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science.[1][2][3][4] Its unique substitution pattern, featuring both chloro and difluoro moieties, imparts distinct electronic and steric properties that are highly sought after in the design of complex molecular architectures. This guide provides an in-depth technical overview of (2-Chloro-4,6-difluorophenyl)boronic acid, encompassing its synthesis, physicochemical properties, handling and storage considerations, and its versatile applications in Suzuki-Miyaura cross-coupling reactions. The content herein is curated to provide researchers and drug development professionals with a comprehensive understanding of this reagent, enabling its effective utilization in their synthetic endeavors.
Introduction: The Strategic Importance of Halogenated Arylboronic Acids
Arylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their instrumental role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology has revolutionized the formation of carbon-carbon bonds, offering a robust and versatile tool for the construction of biaryl and substituted aromatic systems. The strategic incorporation of halogen atoms onto the phenylboronic acid scaffold provides a powerful means to modulate the electronic and steric properties of the resulting molecules. The presence of electron-withdrawing fluorine and chlorine atoms in (2-Chloro-4,6-difluorophenyl)boronic acid significantly influences its reactivity and the properties of the coupled products, making it a valuable asset in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application. The key properties of (2-Chloro-4,6-difluorophenyl)boronic acid are summarized in the table below.
| Property | Value |
| CAS Number | 1373393-48-6 |
| Molecular Formula | C₆H₄BClF₂O₂ |
| Molecular Weight | 192.35 g/mol [2] |
| Appearance | Typically a white to off-white solid |
| Purity | Commonly available at ≥95% purity[2] |
| LogP | 2.4368[2] |
| Boiling Point | 277.0 ± 50.0 °C (predicted)[3] |
Note: Physical properties such as melting point can vary between batches and suppliers and should be determined experimentally.
Synthesis of (2-Chloro-4,6-difluorophenyl)boronic acid: A Mechanistic Approach
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis. For (2-Chloro-4,6-difluorophenyl)boronic acid, a common synthetic route begins with the corresponding halogenated benzene derivative.
General Synthetic Workflow
The synthesis can be visualized as a two-step process: formation of an organometallic intermediate and its subsequent reaction with a boron source.
Step-by-Step Experimental Protocol (Illustrative)
This protocol is a generalized representation and may require optimization based on laboratory conditions and scale.
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Formation of the Organolithium Reagent: To a solution of 1,3-difluoro-2-chlorobenzene in an anhydrous ethereal solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the organolithium species. The low temperature is critical to prevent side reactions.
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Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added dropwise to the cooled solution. The reaction is allowed to proceed at low temperature before gradually warming to room temperature. The electrophilic boron atom of the borate is attacked by the nucleophilic carbon of the organolithium reagent.
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Hydrolysis: The resulting boronate ester intermediate is hydrolyzed by the addition of an aqueous acid, typically hydrochloric acid. This step protonates the alkoxy groups, leading to the formation of the boronic acid and the corresponding alcohol.
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Workup and Purification: The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent to recover any dissolved product. The combined organic extracts are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system or by column chromatography.
Stability, Handling, and Storage: Ensuring Reagent Integrity
Arylboronic acids, while generally stable, can undergo decomposition through various pathways, including oxidation and protodeboronation. The presence of electron-withdrawing groups, as in the case of (2-Chloro-4,6-difluorophenyl)boronic acid, can influence its stability.
Key Considerations for Storage
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Temperature: It is recommended to store (2-Chloro-4,6-difluorophenyl)boronic acid in a cool, dry place. Refrigeration is often advised to minimize degradation over time.[5][6][7]
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Atmosphere: Storage under an inert atmosphere (argon or nitrogen) can help prevent oxidation.
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Moisture: Boronic acids are susceptible to dehydration to form boroxines (cyclic anhydrides). While this process is often reversible upon exposure to water, it is best to store the compound in a tightly sealed container to minimize moisture ingress.
Safe Handling Practices
As with all chemical reagents, appropriate personal protective equipment (PPE) should be worn when handling (2-Chloro-4,6-difluorophenyl)boronic acid. This includes safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust.[5][6][8] In case of skin or eye contact, the affected area should be flushed with copious amounts of water.[5][6][8]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (2-Chloro-4,6-difluorophenyl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions to introduce the 2-chloro-4,6-difluorophenyl moiety into a target molecule.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Experimental Protocol for a Typical Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of (2-Chloro-4,6-difluorophenyl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for different substrates.
Materials:
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(2-Chloro-4,6-difluorophenyl)boronic acid
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Aryl bromide
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., dioxane, toluene, DMF, with water)
Procedure:
-
Reaction Setup: To a reaction vessel purged with an inert gas, add (2-Chloro-4,6-difluorophenyl)boronic acid (typically 1.1-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system to the reaction vessel. A mixture of an organic solvent and water is commonly used.
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Reaction: Heat the reaction mixture to the desired temperature (often between 80-120 °C) and stir for the required time. Reaction progress can be monitored by techniques such as TLC or LC-MS.
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Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Conclusion
(2-Chloro-4,6-difluorophenyl)boronic acid is a highly valuable and versatile reagent in modern organic synthesis. Its unique electronic and steric attributes, conferred by the chloro and difluoro substituents, make it an attractive building block for the construction of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, properties, and reactivity in Suzuki-Miyaura cross-coupling reactions, as detailed in this guide, is essential for its successful implementation in research and development. As the demand for novel and sophisticated molecular architectures continues to grow, the importance of strategically functionalized reagents like (2-Chloro-4,6-difluorophenyl)boronic acid is set to increase.
References
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Pharmaffiliates. (2-Chloro-4,6-difluorophenyl)boronic Acid. Available at: [Link]
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ChemBK. Boronic acid, B-(2-chloro-4,6-difluorophenyl)-. Available at: [Link]
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abcr Gute Chemie. (2-Chloro-4,6-difluorophenyl)boronic acid. Available at: [Link]
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Advanced Technology & Industrial Co., Ltd. (2-CHLORO-4,6-DIFLUOROPHENYL)BORONIC ACID. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Available at: [Link]
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PubChem. 2,4-Difluorophenylboronic acid. Available at: [Link]
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PubChem. 2,6-Difluorophenylboronic acid. Available at: [Link]
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